

Spectroscopic Profile of Triphenylbismuth: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Triphenylbismuth*

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This technical guide provides a comprehensive overview of the spectroscopic data for **triphenylbismuth** (Ph_3Bi), a widely utilized organobismuth compound in organic synthesis and medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **triphenylbismuth**. The following sections detail the ^1H and ^{13}C NMR data.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **triphenylbismuth** is characterized by signals in the aromatic region, corresponding to the protons of the three phenyl rings.

Assignment	Chemical Shift (δ) in ppm
Aromatic Protons (ortho)	7.73
Aromatic Protons (meta, para)	7.14 - 7.50

Table 1: ^1H NMR chemical shifts for **triphenylbismuth**. The data is referenced from spectra recorded in CDCl_3 .[\[1\]](#)

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule. Relativistic effects have been noted to influence the chemical shifts, particularly of the ipso-carbon.[\[2\]](#)

Assignment	Chemical Shift (δ) in ppm
Cipso (C-Bi)	151.8
Cortho	137.9
Cmeta	129.2
Cpara	128.8

Table 2: ^{13}C NMR chemical shifts for **triphenylbismuth**. The data is referenced from spectra recorded in CDCl_3 .[\[3\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining high-quality NMR spectra of **triphenylbismuth**.

Instrumentation: A Bruker Avance spectrometer, operating at 300 MHz or 400 MHz for ^1H NMR and a corresponding frequency for ^{13}C NMR, or an equivalent instrument can be used.[\[4\]](#)

Sample Preparation:

- Weigh approximately 10-20 mg of **triphenylbismuth** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Ensure complete dissolution, using gentle vortexing if necessary.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

- Transfer the filtered solution into a clean 5 mm NMR tube.
- If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added (typically 1-2 drops of a dilute solution).

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
- For the ^{13}C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ^{13}C isotope. A proton-decoupled pulse sequence is typically used.
- Process the acquired free induction decay (FID) with a Fourier transform.
- Phase and baseline correct the resulting spectrum.
- Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the **triphenylbismuth** molecule.

Vibrational Mode	Wavenumber (cm ⁻¹)
Bi-C stretch	681
C-H stretch (aromatic)	~3050
C=C stretch (aromatic)	~1570, 1470, 1430
C-H in-plane bend (aromatic)	~1060, 1020, 995
C-H out-of-plane bend (aromatic)	~725, 695

Table 3: Characteristic IR absorption bands for **triphenylbismuth**.^[5]

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu IR Prestige-21 or equivalent, is suitable for this analysis.^[5]

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **triphenylbismuth** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Ensure a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- The spectrum is usually an average of 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **triphenylbismuth**.

Fragment	m/z Value
$[M]^+$ (Molecular Ion)	440
$[M-C_6H_5]^+$	363
$[Bi]^+$	209
$[C_{12}H_{10}]^+$	154
$[C_6H_5]^+$	77

Table 4: Key fragments and their mass-to-charge ratios (m/z) observed in the mass spectrum of **triphenylbismuth**.^{[6][7]}

Experimental Protocol for Mass Spectrometry

Instrumentation: A GC-MS system, such as an Agilent series 6890 GC with a 5973 Mass Selective Detector, or a direct-infusion ESI-MS can be used.^[4]

Sample Preparation (for GC-MS):

- Prepare a dilute solution of **triphenylbismuth** in a volatile organic solvent like dichloromethane or ethyl acetate.
- The concentration should be in the low ppm range (e.g., 1-10 $\mu\text{g/mL}$).

Data Acquisition (Electron Ionization - GC-MS):

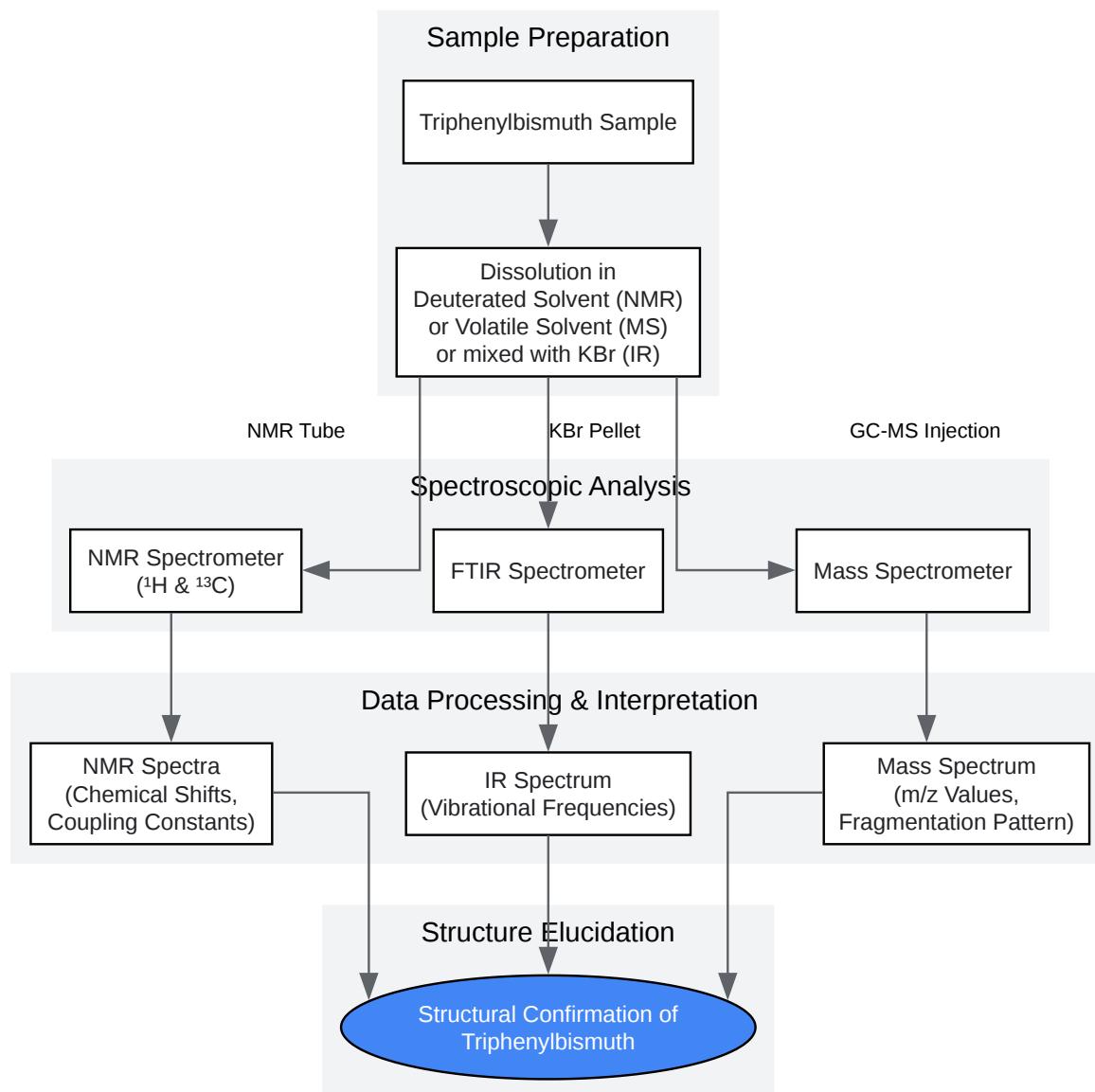
- Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- The GC will separate the compound from the solvent and any impurities. The oven temperature program should be optimized to ensure good peak shape for **triphenylbismuth**.

- The separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV.
- The mass analyzer separates the resulting ions based on their m/z ratio.
- A mass spectrum is recorded, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **triphenylbismuth**.

Workflow for Spectroscopic Analysis of Triphenylbismuth

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